N~4~,N~4~-Dimethyl-2-(methylsulfanyl)-5-nitropyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~,N~4~-Dimethyl-2-(methylsulfanyl)-5-nitropyrimidine-4,6-diamine is a chemical compound with the molecular formula C8H12N4O2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N~4~-Dimethyl-2-(methylsulfanyl)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by the introduction of methylsulfanyl and dimethylamine groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production. Safety measures are crucial due to the handling of reactive intermediates and the potential hazards associated with nitration reactions.
Chemical Reactions Analysis
Types of Reactions
N~4~,N~4~-Dimethyl-2-(methylsulfanyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or methylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as tin(II) chloride (SnCl~2~) or iron (Fe) in the presence of hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce corresponding amines.
Scientific Research Applications
N~4~,N~4~-Dimethyl-2-(methylsulfanyl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N4,N~4~-Dimethyl-2-(methylsulfanyl)-5-nitropyrimidine-4,6-diamine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- N~4~,N~4~-Dimethyl-2-(methylsulfanyl)-pyrimidine-4,6-diamine
- N~4~,N~4~-Dimethyl-2-(methylsulfanyl)-5-nitroso-pyrimidine-4,6-diamine
- N~4~,N~4~-Dimethyl-2-(methylsulfanyl)-5-aminopyrimidine-4,6-diamine
Uniqueness
N~4~,N~4~-Dimethyl-2-(methylsulfanyl)-5-nitropyrimidine-4,6-diamine is unique due to the presence of both nitro and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activities. Its structural features allow it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.
Properties
CAS No. |
52222-39-6 |
---|---|
Molecular Formula |
C7H11N5O2S |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
4-N,4-N-dimethyl-2-methylsulfanyl-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C7H11N5O2S/c1-11(2)6-4(12(13)14)5(8)9-7(10-6)15-3/h1-3H3,(H2,8,9,10) |
InChI Key |
RPANTQRESIUERD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1[N+](=O)[O-])N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.